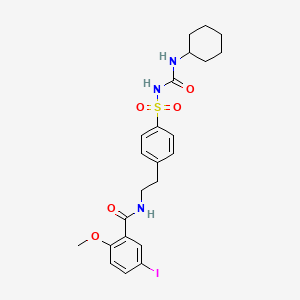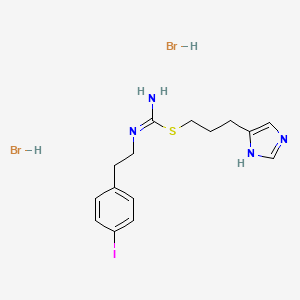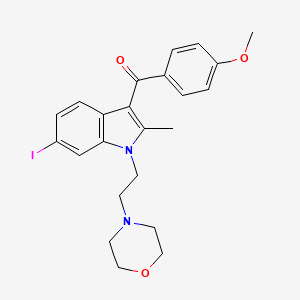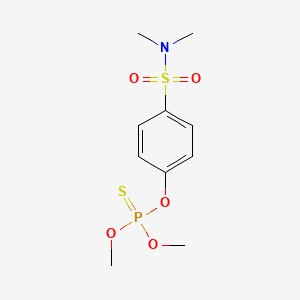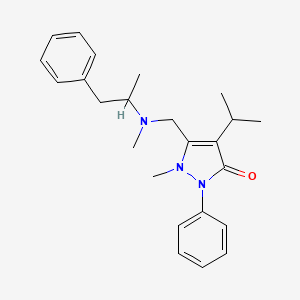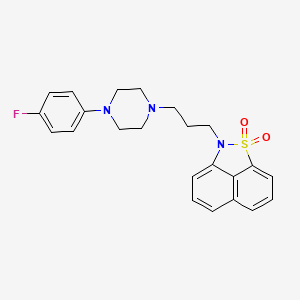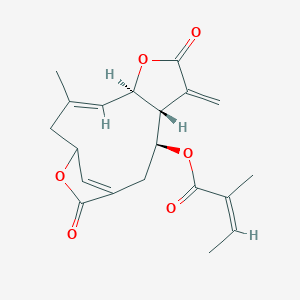
スカベルトピン
概要
説明
Scabertopin is a natural product found in Elephantopus scaber and Elephantopus mollis . It is one of the major sesquiterpene lactones . The molecular formula of Scabertopin is C20H22O6 .
Molecular Structure Analysis
The IUPAC name of Scabertopin is (3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl-2-methylbut-2-enoate . The molecular weight is 358.4 g/mol . The structure of Scabertopin includes α-methylene-γ-lactone and butenolide moieties .Physical And Chemical Properties Analysis
Scabertopin has a molecular weight of 358.4 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 78.9 Ų .科学的研究の応用
膀胱がんにおける抗腫瘍活性
スカベルトピンは、エレファントパス・スカバ L. から得られる主要なセスキテルペンラクトンであり、その抗腫瘍活性、特に膀胱がんにおける活性が研究されています。研究によると、スカベルトピンは、ミトコンドリア反応性酸素種(ROS)の産生を促進することにより、膀胱がん細胞においてネクローシスを誘導することが示されています。 このプロセスは、細胞死をもたらすだけでなく、膀胱がん細胞の移動と浸潤能力を阻害します 。この化合物は、正常細胞よりもがん細胞に対して選択的な毒性を示すため、安全で効果的な抗がん剤としての可能性があります。
ネクローシス誘導
スカベルトピンがRIP1/RIP3依存性ネクローシスを誘導する能力は、重要な発見です。 ネクローシスは、アポトーシスとは異なるプログラムされた細胞死であり、この経路におけるスカベルトピンの役割は、がん治療戦略において非常に重要になる可能性があります 。スカベルトピンは、ROS生成を促進することにより、ネクローシスシグナル伝達経路を活性化し、治療介入のための新しい道を提供します。
活性酸素種(ROS)生成
スカベルトピンがROSの誘導を介してネクローシスを仲介することは注目すべきです。ROSは、酸素を含む化学的に反応性のある分子であり、過剰に存在すると細胞に損傷を与える可能性があります。 スカベルトピンによるがん細胞内のROSの標的化された増加は、正常細胞に害を与えることなく、がん細胞を選択的に殺す方法を示唆しています .
細胞移動と浸潤の阻害
この化合物は、FAK/PI3K/Aktシグナル伝達経路を阻害することにより、MMP-9の発現を阻害することが示されています。 これは、膀胱がん細胞の移動と浸潤能力の低下につながり、がん転移の防止に不可欠です .
焦点接着キナーゼ(FAK)リン酸化
スカベルトピンがFAKのリン酸化に及ぼす影響も興味深い分野です。FAKは、細胞の広がり、移動、生存などの細胞プロセスにおいて重要な役割を果たすタンパク質チロシンキナーゼです。 スカベルトピンによるFAK活性の調節は、その抗がん効果における重要なメカニズムとなる可能性があります .
潜在的な薬剤の安全性と有効性
スカベルトピンの安全性プロファイルは、さまざまな膀胱がん細胞株における半数阻害率が、ヒト尿管上皮不死化細胞と比較して低いことで強調されています。 これは、がん細胞に対する選択性が高いことを示しており、スカベルトピンは安全で効果的な抗膀胱がん薬として開発できる可能性を示唆しています .
作用機序
Scabertopin is a major sesquiterpene lactone derived from Elephantopus scaber L., a plant known for its medicinal properties . This compound has been studied for its potential anti-cancer efficacy .
Target of Action
The primary targets of Scabertopin are bladder cancer cells . It has been found to induce necroptosis in these cells by promoting the production of mitochondrial reactive oxygen species (ROS) .
Mode of Action
Scabertopin interacts with its targets by inducing the production of mitochondrial ROS . This leads to necroptosis, a form of programmed cell death, in bladder cancer cells .
Biochemical Pathways
The induction of ROS by Scabertopin may be related to the promotion of focal adhesion kinase (FAK) phosphorylation and the activation of necroptotic signaling pathways . These pathways play a crucial role in the regulation of cell death and survival .
Result of Action
Scabertopin has been found to inhibit the migration and invasion ability of bladder cancer cells . It also induces cell cycle arrest at the S and G2/M phases in a concentration-dependent manner .
Safety and Hazards
特性
IUPAC Name |
(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHYXGWMIZVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Scabertopin in bladder cancer cells?
A1: Scabertopin induces a form of programmed cell death called necroptosis in bladder cancer cells. [] This occurs through the promotion of reactive oxygen species (ROS) production in the mitochondria, ultimately leading to cell death. [] Additionally, Scabertopin inhibits the FAK/PI3K/Akt signaling pathway, leading to a decrease in MMP-9 expression, and ultimately inhibiting the migration and invasion of bladder cancer cells. []
Q2: What is the structure of Scabertopin and are there other similar compounds found in Elephantopus scaber?
A2: Scabertopin belongs to a class of compounds called sesquiterpene lactones. It is one of four major sesquiterpene lactones found in Elephantopus scaber. The other three are isoscabertopin, deoxyelephantopin, and isodeoxyelephantopin. [, ] These compounds are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. [] The differences in their NOESY spectra can be used to determine the C2 conformation of each isomer. []
Q3: What is the in vitro activity of Scabertopin and related compounds against cancer cells?
A3: Scabertopin, along with isodeoxyelephantopin, have demonstrated significant inhibitory effects on the growth of various cancer cell lines, including SMMC-7721 (liver cancer), Hela (cervical cancer), and Caco-2 (colon cancer), in a dose-dependent manner. [, ] Notably, isodeoxyelephantopin exhibited a more potent effect than the chemotherapy drug paclitaxel against lung cancer cells. [] Deoxyelephantopin also showed promising antitumor activity both in vitro and in vivo, inducing apoptosis in HeLa cells and inhibiting tumor growth in a murine model. []
Q4: Has the structure of Scabertopin been modified to enhance its activity?
A4: Yes, researchers have investigated the structure-activity relationship (SAR) of sesquiterpene lactones from Elephantopus scaber with the aim of developing less toxic and more potent anticancer agents. [] For instance, modifications such as hydrogenation and epoxidation have been performed on deoxyelephantopin and Scabertopin, leading to the synthesis of new derivatives with varying antitumor activities. []
Q5: Are there any ongoing research efforts focused on developing Scabertopin as a potential anticancer drug?
A5: Research on Scabertopin continues to explore its potential as an anticancer agent. Recent studies have focused on semisynthetic modifications of Scaberol C, a precursor to Scabertopin, to generate novel derivatives with enhanced anticancer activity against non-small cell lung cancer. [] These efforts highlight the ongoing interest in leveraging the therapeutic potential of Scabertopin and its derivatives for cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



